2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Description
Structural Classification Within Fused Pyrimido-Benzothiazole Systems
The compound 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole belongs to the class of bicyclic fused heterocycles featuring:
- Benzothiazole moiety : A benzene ring fused to a thiazole (5-membered ring containing nitrogen and sulfur)
- Pyrimidine annulation : A six-membered dihydropyrimidine ring sharing two adjacent atoms with the benzothiazole system
- Stereochemical features : The (S)-configuration at position 2 in chiral derivatives, as evidenced by the enantiomeric purity of related compounds
The fusion pattern follows Hantzsch-Widman nomenclature rules for bicyclic systems, where the benzothiazole component (designated as the base component) shares bonds C1-C2a and N3-C4a with the pyrimidine ring. Table 1 summarizes key structural parameters derived from PubChem data:
| Parameter | Value |
|---|---|
| Molecular formula | C₁₆H₁₄N₂S |
| Molecular weight | 266.4 g/mol |
| Ring system | Pyrimido[2,1-b]benzothiazole |
| Degree of unsaturation | 10 π-electrons (aromatic core) |
The dihydro modification at positions 3-4 introduces partial saturation, reducing ring strain while maintaining conjugation through the N1-C2-N3-C4a pathway. X-ray crystallography studies of analogous compounds reveal a nearly coplanar arrangement between the benzothiazole and pyrimidine rings, with dihedral angles <10°.
Historical Evolution of Benzothiazole-Pyrimidine Hybrid Scaffolds
The development of pyrimido-benzothiazole derivatives has progressed through three distinct phases:
Early synthetic methods (pre-2010)
Initial routes relied on multistep procedures using β-ketoesters and 2-aminobenzothiazoles under reflux conditions, often requiring toxic solvents like dichloroethane.Green chemistry advancements (2012–2020)
The landmark 2012 protocol by Iranian researchers demonstrated a solvent-free, catalyst-free synthesis of pyrimido[2,1-b]benzothiazoles via tandem Knoevenagel-Michael reactions (60–72% yields). This method eliminated hazardous solvents while improving atom economy by 18–22% compared to traditional approaches.Hybrid molecule era (2021–present)
Recent work integrates the core scaffold with pharmacophoric groups:- 2023 : Covalent conjugation with N-arylacetamides enhanced antimicrobial potency (MIC 2–8 μg/mL against MRSA)
- 2024 : Benzoate-functionalized derivatives showed dual inhibition of DNA gyrase and β-lactamase enzymes
- 2025 : Chiral variants exhibited enantioselective binding to benzodiazepine receptors (Ki = 12 nM for (S)-isomers)
The structural evolution timeline highlights three critical innovations:
- Replacement of classical β-ketoester condensations with multicomponent reactions
- Strategic introduction of hydrogen bond-donating groups at C6 position
- Development of asymmetric synthesis protocols for enantiopure derivatives
Current synthetic strategies employ computational modeling to optimize ring electronics, as demonstrated by the 2023 synthesis of 15 novel hybrids using density functional theory (DFT)-guided design. These advances position 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b]benzothiazole as a versatile scaffold for rational drug design.
Properties
IUPAC Name |
2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYZJAQMQBHNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
Multicomponent reactions (MCRs) have gained prominence due to their operational simplicity, high atom economy, and environmental friendliness. The synthesis typically involves the condensation of 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds such as Meldrum’s acid, dimedone, or barbituric acid under mild conditions.
Key Research Findings
- Alizadeh-Bami et al. (2019) developed a one-pot, three-component reaction in acetic acid at reflux, yielding pyrimido[2,1-b]benzothiazoles with good yields (60-85%) in relatively short reaction times (3-5 hours). This method avoids catalysts and harsh conditions, aligning with green chemistry principles.
Reaction Scheme
2-Aminobenzothiazole + Arylglyoxal + 1,3-Dicarbonyl → Pyrimido[2,1-b][1,3]benzothiazole derivative
Reaction Conditions and Yields
Advantages
- Solvent-free or minimal solvent use
- Mild reaction conditions
- High yields and purity
- Short reaction times
Solvent-Free and Catalyst-Free Approaches
Green Chemistry Focus
Recent studies emphasize solvent-free conditions to minimize environmental impact. For instance, a solvent-free, catalyst-free synthesis at 60°C yields pyrimido[2,1-b]benzothiazoles with yields ranging from 60% to 72%.
Research Highlights
- The reaction proceeds via tandem Knoevenagel and Michael reactions, forming the heterocyclic core efficiently.
- The absence of catalysts reduces costs and simplifies purification.
Reaction Data Summary
| Entry | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4 | 2-Aminobenzothiazole + Benzaldehyde + β-Ketoester | Solvent-free, 60°C | 60-72 |
Mechanistic Insights
The reaction involves initial condensation of benzaldehyde with β-ketoesters, followed by intramolecular cyclization facilitated by the nucleophilic amino group of benzothiazole, culminating in heterocycle formation.
Use of Transition Metal Catalysts
Although less common in recent green chemistry approaches, some methods employ catalysts such as zinc chloride or copper salts to enhance reaction rates and yields.
Example
- Zinc chloride catalysis in ethanol at reflux has been reported to afford yields up to 88% within 2-3 hours, particularly effective when using aromatic aldehydes with electron-withdrawing groups.
Reaction Parameters
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5 | ZnCl₂ | Ethanol | Reflux | 2 hours | 85-88 |
Note
While effective, catalyst removal and additional purification steps are necessary, making multicomponent, catalyst-free approaches more attractive for large-scale applications.
Mechanistic Pathways
The synthesis generally proceeds through:
- Formation of a Knoevenagel adduct between arylglyoxal and 1,3-dicarbonyl compounds.
- Nucleophilic attack by 2-aminobenzothiazole.
- Intramolecular cyclization and dehydration steps, leading to the heterocyclic core.
Proposed Mechanism (Simplified)
Arylglyoxal + 1,3-Dicarbonyl → Knoevenagel adduct
Knoevenagel adduct + 2-Aminobenzothiazole → Cyclized intermediate
Cyclization + dehydration → Final heterocycle
Research Discoveries and Innovations
- Green Solvent Alternatives: Use of ethanol, water, or ionic liquids has been explored to replace traditional organic solvents.
- Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction times significantly, often completing reactions within minutes with comparable yields.
- Solid-Supported Synthesis: Immobilization of reactants on solid supports facilitates purification and reuse, aligning with sustainable practices.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . As an organocatalyst, it facilitates the kinetic resolution of secondary alcohols by forming acylammonium intermediates, which then undergo nucleophilic attack .
Comparison with Similar Compounds
Structural Variations and Core Modifications
The following table highlights key structural differences between the target compound and analogous heterocycles:
Key Research Findings and Mechanistic Insights
Organocatalytic Efficiency
The stereochemistry of 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole significantly impacts its catalytic performance. The (S)-enantiomer facilitates acylation reactions with high enantioselectivity by stabilizing transition states through non-covalent interactions (e.g., hydrogen bonding) .
Cytotoxic Mechanisms
Methylidene derivatives exhibit cytotoxicity via alkylation of cellular nucleophiles or inhibition of tubulin polymerization, leveraging the exo-methylidene bond’s electrophilic character .
Anti-inflammatory and Fluorescent Properties
4H-Pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates inhibit cyclooxygenase (COX) enzymes, while PBT-based AIEgens achieve fluorescence through aggregation-induced emission (AIE) mechanisms .
Biological Activity
2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anti-tumor, anti-inflammatory, and other pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₀N₂S
- Molecular Weight : 308.44 g/mol
- CAS Number : 1699751-03-5
Biological Activity Overview
Research has demonstrated that 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole exhibits significant biological activity across various assays. The following sections detail specific activities and findings.
Anti-Tumor Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. In particular:
- Cell Proliferation Inhibition : The compound was evaluated against several cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 4 µM .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound induced apoptosis and arrested the cell cycle in the G0/G1 phase. Western blotting showed downregulation of key survival pathways such as AKT and ERK in treated cells .
| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| A431 | 2.5 | Yes | G0/G1 |
| A549 | 3.0 | Yes | G0/G1 |
Anti-Inflammatory Activity
In addition to its anti-cancer properties, the compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : In RAW264.7 macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines IL-6 and TNF-α levels as measured by ELISA .
Other Biological Activities
The compound also shows promise in other areas:
- Neuroprotective Effects : Some derivatives of benzothiazole compounds have demonstrated neuroprotective properties, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole:
- Study on Cancer Cell Lines :
- Inflammation Model :
Q & A
Q. What are the common synthetic routes for preparing 2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole, and how are the products characterized?
The compound is typically synthesized via multi-component reactions (MCRs) or cyclocondensation. For example, a one-pot method under solvent-free conditions involves reacting 2-aminobenzothiazole with aldehydes and β-ketoesters at 60–65°C, yielding derivatives with >75% efficiency . Characterization includes:
- Melting points : Ranges from 125°C (catalyst forms) to 262°C (substituted derivatives) .
- Spectroscopy : IR confirms functional groups (e.g., NH at ~3400 cm⁻¹, CN at ~2227 cm⁻¹); ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.0 ppm) and heterocyclic carbons .
- Elemental analysis : Validates purity (e.g., C: 56.97% calculated vs. 56.95% observed) .
Q. How does the compound function as an organocatalyst in asymmetric synthesis?
The (R)- and (S)-enantiomers of the compound (Birman HBTM) catalyze dynamic kinetic resolution (DKR) of secondary alcohols via acylation with anhydrides. The thiourea moiety activates the acylating agent, while the pyrimidine ring stabilizes intermediates through hydrogen bonding. Enantiomeric excess (ee) ≥95% is achieved under optimized conditions (2–8°C storage, 5–10 mol% catalyst loading) .
Q. What structural features influence its reactivity in heterocyclic synthesis?
Key features include:
- Benzothiazole core : Enhances electron-withdrawing effects, stabilizing reactive intermediates.
- Methylthio groups : Act as leaving groups in nucleophilic substitutions (e.g., reactions with amines or phenols) .
- Stereogenic center : Dictates enantioselectivity in catalytic applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
Discrepancies (e.g., 125°C vs. 145–147°C melting points ) may arise from polymorphic forms or impurities. Mitigation strategies include:
Q. What experimental designs optimize stereoselective synthesis of (R)- and (S)-enantiomers?
To achieve >95% ee:
Q. How can the compound be leveraged in materials science, such as AIEgens?
Its fused heterocyclic core serves as a scaffold for aggregation-induced emission (AIE) luminogens. Modifications (e.g., introducing cyano or aryl groups) enable full-color tunability (λem: 450–650 nm) and high solid-state quantum yields (ΦF up to 86.8%) .
Q. What mechanistic insights explain its catalytic activity in multi-component reactions (MCRs)?
In Hf(OTf)₄-catalyzed MCRs, the compound facilitates:
Q. How do reaction conditions (solvent-free vs. solvent-based) impact synthetic efficiency?
Solvent-free reactions (e.g., 60°C, 3–3.5 hours) reduce side products and improve yields (72–85%) compared to solvent-based methods (e.g., THF, 6–8 hours) . Energy efficiency and atom economy are key advantages, aligning with green chemistry principles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
